Product packaging for H-Hyp-Obzl(Cat. No.:)

H-Hyp-Obzl

Cat. No.: B8811294
M. Wt: 221.25 g/mol
InChI Key: JRNDKKNYOOZFRT-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Hyp-OBzl (N-Terminal Free Hydroxyproline Benzyl Ester) is a protected amino acid derivative specifically designed for use in peptide synthesis. This compound serves as a crucial building block for the introduction of (2S,4R)-4-hydroxyproline into peptide chains, facilitating the study of proline-rich sequences and their conformations. The benzyl ester (OBzl) group protects the carboxylic acid functionality during the solid-phase or solution-phase peptide assembly process, allowing for selective deprotection under mild conditions at a later stage. Hydroxyproline is a key component of collagen and other biologically significant peptides, making this compound valuable for research in areas such as extracellular matrix biochemistry, collagen mimetics, and the development of peptide-based therapeutics. Researchers utilize this building block to construct complex peptide architectures to investigate protein-protein interactions, receptor binding, and peptide stability. The product is provided at a high purity level to ensure consistency and reliability in synthetic outcomes. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B8811294 H-Hyp-Obzl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate

InChI

InChI=1S/C12H15NO3/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11+/m1/s1

InChI Key

JRNDKKNYOOZFRT-MNOVXSKESA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)OCC2=CC=CC=C2)O

Canonical SMILES

C1C(CNC1C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for Hydroxyproline Benzyl Ester H Hyp Obzl and Its Advanced Derivatives

Classical Esterification and N-Protection Strategies for Hydroxyproline (B1673980) to Yield H-Hyp-Obzl Precursors

The synthesis of this compound typically involves the esterification of the carboxylic acid group of hydroxyproline with benzyl (B1604629) alcohol, followed by or coupled with strategies to protect the amine group for subsequent reactions.

Benzylation of the Carboxylic Acid Group of Hydroxyproline

Benzylation of the carboxylic acid group of hydroxyproline is a fundamental step in the synthesis of this compound. This esterification is commonly achieved by reacting hydroxyproline with benzyl alcohol. One method involves cooling benzyl alcohol to 0 °C under nitrogen, adding thionyl chloride, and then adding L-proline (a related amino acid, illustrating the general method). The mixture is stirred at 0 °C and then at room temperature for an extended period. chemicalbook.com The resulting precipitate is collected, washed, and dried to yield the benzyl ester hydrochloride salt. chemicalbook.com While this specific example details proline benzyl ester synthesis, the principle of acid-catalyzed esterification with benzyl alcohol is applicable to hydroxyproline.

This compound hydrochloride (this compound HCl) is a known compound with CAS No. 62147-27-7. chemicalbook.inchemicalbook.com It is described as a white to off-white solid with a melting point of 162-165 °C. chemicalbook.in

Amine Protection Strategies (e.g., Cbz, Fmoc, Boc) for Subsequent Reactions

To enable controlled peptide coupling and further modifications, the α-amine group of hydroxyproline benzyl ester is typically protected. Common protecting groups include Carboxybenzyl (Cbz), Fluorenylmethoxycarbonyl (Fmoc), and tert-Butoxycarbonyl (Boc). These groups are chosen based on the desired synthetic strategy and the orthogonality required for selective deprotection during multi-step syntheses.

Cbz (Benzyloxycarbonyl): The Cbz group was historically used in solution-phase peptide synthesis and can be removed by hydrogenation. masterorganicchemistry.com

Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its lability to bases, typically removed with piperidine. masterorganicchemistry.comiris-biotech.de This orthogonality to acid-labile protecting groups like Boc and tert-butyl ethers makes Fmoc chemistry highly versatile. iris-biotech.de Fmoc-protected hydroxyproline derivatives are commercially available, sometimes with the hydroxyl group also protected (e.g., as a tert-butyl ether). peptide.comnih.gov

Boc (tert-Butoxycarbonyl): The Boc group is acid-labile and commonly removed with strong acids such as trifluoroacetic acid (TFA). masterorganicchemistry.com The Boc/Benzyl (Boc/Bz) protection scheme was prevalent in earlier peptide synthesis, where benzyl ethers were often used for side-chain protection, including the hydroxyl group of hydroxyproline [Boc-Hyp(Bzl)-OH]. peptide.com

The choice of N-protection strategy is critical as it dictates the subsequent deprotection conditions and compatibility with other protecting groups used for side chains or the C-terminus attached to a solid support in SPPS.

Advanced Synthetic Routes to this compound and Functionalized Analogues

Beyond classical methods, advanced synthetic routes have been developed to access this compound and a variety of functionalized hydroxyproline analogues, often with a focus on stereochemical control.

Stereoselective Synthesis of Hyp-Derivatives from this compound

Stereoselective synthesis is paramount when preparing hydroxyproline derivatives, as the stereochemistry at the 4-position (and potentially other positions) significantly impacts the biological activity and structural properties of peptides and other molecules incorporating these residues. This compound can serve as a precursor for the stereoselective synthesis of various hydroxyproline derivatives.

One approach to stereoselective synthesis of 3-hydroxyproline (B1217163) benzyl esters involves the reaction of N-protected β-aminoaldehydes with benzyl diazoacetate. This method has been shown to yield prolines with specific diastereomeric configurations depending on the substituents on the aminoaldehyde. lookchem.comfigshare.comacs.orgnih.gov For instance, α-alkyl substituents afforded prolines with a trans-cis relative configuration, while an α-tert-butyldimethylsilyloxy aminoaldehyde yielded a trans-trans relative configuration. figshare.comacs.org

Stereoselective alkylations of 4-hydroxy-substituted prolines, which can be prepared from or related to this compound, have been explored for the synthesis of quaternary proline analogues. nih.gov The stereochemical outcome in these reactions can be influenced by factors such as the bulkiness of ester groups or the nature of substituents at the 4-position, as observed with fluoroprolines compared to O-protected hydroxyprolines. nih.gov

Introduction of Halogenated Analogues (e.g., Fluorination) via this compound Intermediates

Halogenated hydroxyproline analogues, particularly fluorinated derivatives, are of significant interest due to the unique effects of fluorine on molecular properties, including protein stability and conformation. nih.gov this compound and its protected forms can serve as intermediates for introducing halogen atoms, especially fluorine, into the proline ring.

Fluorination of hydroxyproline derivatives is often achieved by converting the hydroxyl group into a leaving group (e.g., tosylate or mesylate) followed by displacement with a fluoride (B91410) source, or directly using fluorinating reagents. For example, Boc- or Fmoc-protected trans-4- and cis-4-hydroxyproline esters can be converted into the corresponding cis-4- and trans-4-fluoroproline (B7722503) derivatives, respectively, using reagents like DAST (diethylaminosulfur trifluoride) or morpholinosulfur trifluoride. thieme-connect.deresearchgate.net This reaction typically proceeds with inversion of configuration at the carbon bearing the hydroxyl group. researchgate.net

The synthesis of 4,4-difluoroproline can also be achieved from N-protected 4-hydroxyproline (B1632879) ester by oxidation to the 4-oxo compound, followed by reaction with DAST or morpholinosulfur trifluoride. thieme-connect.de These methods highlight the utility of hydroxyproline esters, including the benzyl ester, as starting materials for generating fluorinated proline analogues with controlled stereochemistry.

Derivatization of this compound for Specific Research Applications

This compound is a versatile building block that can be derivatized further to synthesize more complex molecules for various research applications, particularly in peptide chemistry and the synthesis of peptidomimetics.

One significant application is its use in the synthesis of peptides and peptide analogues. This compound has been used as a starting material in the synthesis of tuftsin (B1682037) analogues, where it was coupled with other protected amino acids using methods like the mixed anhydride (B1165640) procedure. nih.gov This demonstrates its utility in forming peptide bonds.

This compound can also be used to introduce the hydroxyproline residue into peptides via solid-phase peptide synthesis (SPPS) after appropriate N-protection. nih.gov Furthermore, the hydroxyl group of hydroxyproline within a peptide synthesized using protected Hyp-Obzl can be selectively modified on solid phase, a strategy termed "proline editing". nih.govresearchgate.net This allows for the generation of diverse 4-substituted prolines within a peptide sequence through reactions like Mitsunobu chemistry, oxidation, reduction, acylation, and substitution. nih.govresearchgate.net

The benzyl ester group in this compound serves as a protecting group for the carboxylic acid during these derivatization and coupling reactions and can be removed later, typically by hydrogenolysis, to yield the free carboxylic acid.

This compound, as a chiral compound, can also be used in the synthesis of other chiral molecules, including potential drug molecules or intermediates in drug synthesis. arborpharmchem.com Its structure allows for the introduction of different functional groups to create a variety of chiral compounds. arborpharmchem.com

O-Alkylation and Glycosylation of the Hydroxyl Group in Hyp-Obzl Derivatives

The hydroxyl group at the 4-position of hydroxyproline benzyl ester derivatives is a key site for functionalization, including O-alkylation and glycosylation, to impart new properties or serve as conjugation points.

O-alkylation of the hydroxyl group has been explored to modify the characteristics of hydroxyproline-containing molecules. For example, O-alkylation to introduce a carboxylate group has been investigated to create pH-dependent triple-helical structures in collagen-model peptides. nih.gov Methylation of the hydroxyl group in Boc-Hyp-OBzl has been reported using iodomethane (B122720) in the presence of Ag₂O, followed by deprotection steps to yield Fmoc-O-methyl-Hyp. oup.com

Glycosylation of hydroxyproline derivatives, particularly at the 4-position, is a significant modification for synthesizing glycopeptides and studying the role of glycosylation in biological systems. Methods for achieving O-glycosylation of hydroxyproline derivatives include the use of trichloroacetimidate (B1259523) donors with triflic acid as a promoter. nih.gov Another approach involves the reaction of benzyl-protected monosaccharides with the benzyl ester of N-(benzyloxycarbonyl)-L-hydroxyproline in the presence of trifluoromethanesulfonic anhydride, yielding anomeric mixtures of O-glycosylaminoacids. cdnsciencepub.com The Koenigs-Knorr procedure, specifically under inverse conditions using silver trifluoromethanesulfonate, has been successfully applied to the glycosylation of Fmoc-Hyl(ε-Boc)-OBzl, a related hydroxyamino acid benzyl ester derivative, with peracetylated galactosyl bromide, resulting in the β-glycoside. nih.govresearchgate.net

Other Side-Chain Modifications for Enhanced Functionality

Beyond O-alkylation and glycosylation, the proline ring and its substituents in hydroxyproline benzyl ester derivatives can undergo various other modifications to enhance functionality or create novel amino acid analogs.

One such modification is the conversion of the hydroxyl group to a fluorine atom, yielding fluoroproline derivatives. This transformation can be achieved by treating N-Cbz-4(S)-Hyp-OBzl with diethylaminosulfur trifluoride (DAST). nih.govthieme-connect.de

The hydroxyproline scaffold can also serve as a customizable unit for generating amino acids with various unnatural side chains through processes involving radical scission and subsequent reactions. This method, applicable to hydroxylated cyclic amino acids like 4-hydroxyproline, can yield products with amino, hydroxyl, or alkenyl groups as side chains through reactions such as reductive amination and Horner-Wadsworth-Emmons reactions. google.comcsic.es

H Hyp Obzl in Advanced Peptide Synthesis and Peptide Chemistry

Solid-Phase Peptide Synthesis (SPPS) Applications Utilizing H-Hyp-Obzl Derivatives

While this compound itself has a free amine and a protected carboxyl group, derivatives with an N-terminal protecting group, such as Fmoc-Hyp-OBzl or Boc-Hyp-OBzl, are more commonly employed as building blocks in SPPS. The benzyl (B1604629) ester (OBzl) group serves as a C-terminal protection strategy that is typically removed by acidolysis or hydrogenolysis during the final cleavage from the resin iris-biotech.de.

Fmoc-Based SPPS Strategies Incorporating this compound Derivatives

In Fmoc-based SPPS, the Nα-Fmoc protected hydroxyproline (B1673980) derivative, often Fmoc-Hyp(tBu)-OH or similar, is typically used for incorporating hydroxyproline into the growing peptide chain mdpi.compeptide.com. However, if a pre-formed dipeptide or peptide fragment with a C-terminal Hyp-OBzl is to be coupled to a resin-bound amino acid, this compound or its Nα-protected form (e.g., Fmoc-Hyp-OBzl) could be utilized. The Fmoc group is removed by a base, such as piperidine, to allow for the coupling of the next amino acid researchgate.netbiosynth.com. The benzyl ester would remain intact during the chain elongation steps in standard Fmoc-SPPS conditions iris-biotech.de.

Optimized Coupling Reagents and Conditions in Peptide Chain Elongation

Efficient peptide bond formation is critical in both SPPS and LPPS. When incorporating hydroxyproline derivatives like this compound or its protected forms, various coupling reagents can be employed. Common coupling reagents in peptide synthesis include carbodiimides (e.g., DCC, DIC) often used with additives like HOBt or HOAt, and aminium or phosphonium (B103445) salts (e.g., HATU, HBTU, PyBOP) peptide.combachem.comiris-biotech.de. The choice of coupling reagent and conditions can influence reaction rates, minimize racemization, and suppress side reactions bachem.comiris-biotech.de. For instance, the use of HOBt can suppress urethane (B1682113) by-product formation in mixed anhydride (B1165640) couplings involving proline benzyl ester, a related compound nih.gov. While specific data on optimized coupling conditions solely for this compound are limited in the search results, general principles for coupling proline and hydroxyproline derivatives apply. Highly efficient reagents like HATU have shown excellent coupling rates in SPPS bachem.commerckmillipore.com.

Table 1: Examples of Coupling Reagents Used in Peptide Synthesis

Coupling ReagentTypeCommon Activator/AdditiveNotes
DCCCarbodiimideHOBt, HOAtCan cause racemization; byproduct (DCU)
DICCarbodiimideHOBt, HOAtSoluble byproduct (DIU)
HATUAminium saltDIPEA, NMMHighly efficient, fast coupling
HBTUAminium saltDIPEA, NMMEfficient, low racemization
PyBOPPhosphonium saltDIPEA, NMMEffective, especially for hindered AA
COMUAminium saltDIPEA, NMMEfficient, considered safer alternative

Note: This table provides general information on coupling reagents; specific optimization is required for individual peptide sequences and synthesis strategies.

Solution-Phase Peptide Synthesis (LPPS) Strategies Involving this compound

This compound, with its free amine and protected carboxyl group, is directly applicable in solution-phase peptide synthesis as an amine component for coupling with an activated carboxyl component. Conversely, an N-protected hydroxyproline with a free carboxyl group can be coupled with this compound as the amine component to form a peptide bond. LPPS allows for purification of intermediates at each step, which can be advantageous for certain sequences or scales ekb.eg.

Mixed Anhydride and Other Coupling Procedures for Peptide Bond Formation

The mixed anhydride method is a classical LPPS technique that has been used for peptide bond formation involving hydroxyproline derivatives. In the synthesis of a Hyp3-tuftsin analogue, H-Hyp-Arg(NO2)-OBzl was reacted with a Z-protected dipeptide using the mixed anhydride procedure nih.gov. This involves activating the carboxyl group of one amino acid (or peptide) with an alkyl chloroformate or pivaloyl chloride in the presence of a base, followed by reaction with the amino group of the second amino acid or peptide thieme-connect.de. Other coupling procedures applicable in solution phase include the use of carbodiimides, active esters, and activated salts, similar to those used in SPPS, but adapted for homogeneous reaction conditions iris-biotech.deekb.eg.

Enzymatic Peptide Synthesis Utilizing Hyp-Containing Precursors

Enzymatic peptide synthesis offers a milder and more selective approach compared to chemical methods mdpi.com. While the direct use of this compound in enzymatic synthesis is not explicitly detailed in the search results, enzymes, particularly proteases, can catalyze peptide bond formation mdpi.com. Hydroxyproline itself is formed enzymatically in nature by the hydroxylation of proline residues within polypeptide chains catalyzed by prolyl 4-hydroxylase wikipedia.orgpnas.org. Studies have explored the enzymatic synthesis of hydroxyproline-containing peptides, often utilizing modified substrates or optimized conditions to favor synthesis over hydrolysis mdpi.comnih.govacs.org. For instance, enzymatic hydroxylation of proline in a synthetic polypeptide has been demonstrated nih.gov. The application of enzymes for synthesizing peptides incorporating hydroxyproline or its derivatives like this compound could involve using protected amino acids or peptide fragments as substrates for ligases or proteases under controlled conditions to drive the reaction towards synthesis.

Application of this compound in the Synthesis of Collagen-Mimetic Peptides (CMPs)

Collagen-mimetic peptides (CMPs) are synthetic peptides designed to fold into triple-helical structures similar to native collagen mdpi.comraineslab.com. The presence of hydroxyproline (Hyp) at the Y position in the repeating Gly-Xaa-Yaa sequence is crucial for stabilizing the collagen triple helix wikipedia.orgnih.gov. This compound, or its protected derivatives, is a fundamental building block for synthesizing CMPs. The benzyl ester protecting group allows for the synthesis of peptide fragments that can then be coupled or used in segment condensation approaches thieme-connect.de. For example, the synthesis of (Gly-Pro-Hyp)n peptides, core units of collagen, would involve the incorporation of hydroxyproline, for which this compound or a related protected form is essential thieme-connect.de. The ability to introduce hydroxyproline with a protected C-terminus using this compound is vital for constructing CMPs of defined sequences and lengths, enabling studies into their structure, stability, and biological interactions mdpi.comnih.govrsc.org.

Design and Synthesis of (Pro-Hyp-Gly)n and Related Repeating Units

The repeating tripeptide unit (Pro-Hyp-Gly)n is fundamental to the structure of collagen, the most abundant protein in animals researchgate.netrsc.org. The synthesis of peptides containing this motif is crucial for understanding collagen structure-activity relationships and developing collagen mimetic peptides (CMPs) rsc.orgnih.gov. This compound serves as a key intermediate in the synthesis of such repeating units.

Synthetic strategies often involve the coupling of protected amino acids or pre-formed di- or tripeptide blocks. For instance, L-hydroxyproline benzyl ester hydrochloride has been utilized in the synthesis of tripeptides like L-prolylglycyl-L-hydroxyproline benzyl ester sciencemadness.org. A method for synthesizing (Gly-Pro-Hyp)n involves the use of Boc-Gly-Pro-Hyp-OBzl thieme-connect.de. The synthesis of defined molecular weights of (Pro-Hyp-Gly)n has provided evidence for the stabilization of the collagen triple helix by hydroxyproline residues nih.gov. Solid-phase peptide synthesis (SPPS) is a common approach for constructing these repeating units, often employing protected amino acids or dipeptide building blocks rsc.orgnih.gov. The use of Boc-(Gly-Pro-Hyp)n on an MBHA resin is one such method, where the Boc group is subsequently removed to allow further coupling nih.gov.

Construction of Heterotrimeric Collagen Peptides and their Analogues

This compound is instrumental in the construction of heterotrimeric collagen peptides and their analogues, which are essential for mimicking the native triple-helical structure of collagen chemimpex.comrsc.org. Collagen's characteristic triple helix is formed by three polypeptide chains, often containing the repeating Gly-Xaa-Yaa sequence, where Yaa is frequently 4(R)-hydroxyproline (Hyp) rsc.org.

The synthesis of collagen mimetic peptides (CMPs) allows for the investigation of factors influencing triple helix stability rsc.org. This compound's protected carboxyl group is advantageous in coupling reactions during peptide chain elongation. Strategies for constructing these peptides include the synthesis of individual strands followed by controlled assembly, or the use of templating approaches to favor triple helix formation nih.gov. The incorporation of Hyp residues, often introduced using derivatives like this compound, significantly contributes to the conformational stability of the triple helix, a phenomenon initially attributed to interstrand hydrogen bonds mediated by water molecules, although stereoelectronic effects also play a crucial role researchgate.netnih.gov. Stabilization of triple-helical peptides (THPs) can be achieved through various methods, including cross-linking at the termini or the use of molecular templates nih.gov.

Synthesis of Modified Peptides and Peptidomimetics Incorporating this compound-Derived Residues

This compound and its related hydroxyproline structure serve as precursors for the synthesis of modified peptides and peptidomimetics with enhanced or altered properties nih.govnih.govabyntek.com. Modified peptides are synthesized with specific chemical alterations to their structure abyntek.com. Peptidomimetics are compounds designed to mimic the biological function of peptides but with improved characteristics such as increased stability or altered pharmacokinetic profiles abyntek.comnih.gov.

The hydroxyl group of the hydroxyproline residue in this compound provides a handle for chemical modifications. These modifications can be introduced either during the synthesis of the amino acid building block itself or after its incorporation into a peptide chain nih.gov. Modified peptide production often involves solid-phase or liquid-phase synthesis followed by post-synthetic modification steps abyntek.com.

Incorporation of Modified Hydroxyproline Residues (e.g., O-methyl-Hyp, Fluoroproline) into Peptide Sequences

Modified hydroxyproline residues, such as O-methyl-Hyp and Fluoroproline, are incorporated into peptide sequences to modulate their conformational preferences, stability, and biological activity chemimpex.comresearchgate.netfishersci.canih.gov. This compound can serve as a starting material or an intermediate in the synthesis of these modified residues or in synthetic routes that incorporate them.

The synthesis of O-methylhydroxyproline-substituted peptides has been reported, utilizing Fmoc-O-methyl-Hyp, which was synthesized from Boc-Hyp-OBzl nih.gov. This highlights the utility of protected hydroxyproline derivatives in preparing modified amino acid building blocks.

Fluoroprolines, particularly the 4-fluoroproline (B1262513) diastereomers (4R and 4S), are valuable modifications due to their ability to influence peptide and protein conformation and stability through stereoelectronic effects researchgate.netnih.govnih.gov. Practical routes for the synthesis of 4-fluoroprolines often start from (2S,4R)-4-hydroxyproline, the parent structure of this compound researchgate.netnih.gov. The incorporation of fluoroproline into peptides can be achieved through standard SPPS using protected fluoroproline building blocks nih.gov. Alternatively, a technique called "proline editing" allows for the conversion of Hyp residues to fluoroproline residues after they have been incorporated into a peptide chain on solid support nih.govnih.gov. This method involves protecting the hydroxyl group of Hyp, completing the peptide synthesis, selectively deprotecting the hydroxyl, and then performing a chemical conversion to install the fluorine atom nih.govnih.gov.

Strategies for Developing Peptidomimetics with Enhanced Properties

This compound and its derivatives contribute to strategies for developing peptidomimetics with enhanced properties, primarily by providing a constrained cyclic structure that can be further modified nih.govabyntek.com. Peptidomimetics are designed to overcome limitations of natural peptides, such as poor metabolic stability and bioavailability abyntek.comnih.gov.

Incorporating modified amino acids like fluoroproline, which can be synthesized from hydroxyproline precursors, is a strategy to enhance the conformational stability of peptides researchgate.netnih.govnih.gov. The constrained pyrrolidine (B122466) ring of proline and hydroxyproline residues limits backbone flexibility, and modifications to this ring or the hydroxyl group can further tune conformational preferences rsc.orgnih.gov. By controlling the conformation, researchers can design peptidomimetics that better interact with their biological targets or are more resistant to enzymatic degradation nih.gov. The use of conformationally restricted building blocks is a key aspect in the design of peptidomimetics nih.gov. This compound, as a protected form of hydroxyproline, provides a foundation for creating such constrained and modified building blocks for the rational design of peptidomimetics with improved therapeutic potential chemimpex.comnih.gov.

Structural and Conformational Investigations of Peptides Containing Hydroxyproline Residues Derived from H Hyp Obzl

Analysis of Triple-Helical Conformations in Collagen-Model Peptides

Collagen, the most abundant protein in animals, is characterized by its distinctive triple-helical structure, formed by three polypeptide strands with a repeating Gly-Xaa-Yaa sequence, where Xaa and Yaa are frequently proline (Pro) and 4(R)-hydroxy-L-proline (Hyp), respectively wikipedia.orgdrinkharlo.com. The presence of Hyp residues, particularly in the Yaa position, is crucial for the stability of this triple helix wikipedia.orgdrinkharlo.comwisc.eduacs.orgresearchgate.netnih.govnih.govwisc.edu. Studies on synthetic collagen-like peptides, often containing repeating Gly-Pro-Hyp units, have been instrumental in understanding the structural contributions of Hyp researchgate.netrcsb.orgnih.govnih.gov.

Factors Governing Triple-Helix Stability and Assembly

The conformational stability of the collagen triple helix is significantly enhanced by the presence of 4(R)-hydroxy-L-proline in the Yaa position wikipedia.orgdrinkharlo.comwisc.eduacs.orgresearchgate.netnih.govnih.govwisc.edu. In contrast, 3(S)-hydroxy-L-proline, which occurs less frequently in natural collagen, can destabilize the triple helix, especially when in the Yaa position wisc.edu. The position of the Hyp residue within the Gly-Xaa-Yaa triplet is critical; 4-Hyp in the Yaa position increases thermal stability, but not when located in the Xaa position wikipedia.orgnih.gov. The configuration of the hydroxyl group is also important for thermal stabilization wikipedia.org. The additional stability provided by 4-Hyp is attributed primarily to stereoelectronic effects that preorganize the residue into a conformation favorable for the triple helix acs.orgnih.govresearchgate.netwisc.edu.

Contribution of Hydroxyproline (B1673980) to Inter- and Intra-strand Hydrogen Bonding Networks

Hydrogen bonding plays a vital role in stabilizing the collagen triple helix. While the peptide NH groups of glycine (B1666218) residues are primary hydrogen bond donors to the carbonyl groups of residues on other chains, the contribution of the Hyp hydroxyl group to hydrogen bonding has been a subject of investigation wikipedia.orgresearchgate.netias.ac.in. Early models suggested water-mediated hydrogen bonds involving the Hyp hydroxyl group wisc.eduias.ac.in. High-resolution crystal structures of collagen model peptides have visualized these water-mediated hydrogen bonds, linking the Hyp hydroxyl and main-chain carbonyl groups nih.govias.ac.inrcsb.org. Some studies, however, suggest that while water molecules bind to the Hyp hydroxyl groups, forming interchain links, the primary stabilization arises from stereoelectronic effects rather than extensive water networks acs.orgwisc.edunih.gov.

Impact of the 4-Hydroxyl Group on Conformational Preorganization and Hydration Patterns

The 4-hydroxyl group of 4(R)-hydroxy-L-proline significantly influences the conformation of the pyrrolidine (B122466) ring, favoring a Cγ-exo pucker nih.govwisc.edunih.gov. This conformational preference arises from the gauche effect, where the electron-withdrawing hydroxyl group is oriented gauche to the amide nitrogen in the pyrrolidine ring, maximizing electron density delocalization nih.govwisc.edu. This preorganization restricts the main-chain torsion angles, aligning them favorably for the triple-helical structure and contributing significantly to its stability acs.orgnih.govresearchgate.netwisc.edu. Hydration patterns around Hyp residues in collagen model peptides have been observed in crystal structures, with water molecules bridging between the Hyp hydroxyl and backbone carbonyl groups nih.govias.ac.inrcsb.org. However, the extent to which this hydration directly contributes to stability compared to stereoelectronic effects remains debated acs.orgwisc.edunih.gov.

Elucidation of Beta-Turn Conformations in Hyp-Containing Peptide Segments

Proline and hydroxyproline residues are frequently found in beta-turns, which are crucial secondary structure elements in proteins wikipedia.orgpnas.org. Their rigid cyclic structure restricts conformational flexibility, making them ideal for inducing turns. Studies suggest that Pro-Gly segments in nascent procollagen (B1174764) might adopt beta-turn conformations that serve as recognition sites for enzymatic hydroxylation nih.gov. The stereochemistry of 4-hydroxyproline (B1632879) has been shown to remarkably affect the conformation of conopeptides, and the Hyp residue can contribute to maintaining native peptide conformation through potential hydrogen bonds involving its hydroxyl and carboxyl groups rsc.org. Hyp-derived gamma-peptides have also been shown to adopt stable turn-like folded secondary structures pku.edu.cn.

Influence of Chemical Modifications (e.g., Fluorination, O-Alkylation) on Peptide Secondary and Tertiary Structures

Chemical modifications of hydroxyproline residues can significantly impact the conformational preferences and stability of peptides. Fluorination of proline and hydroxyproline has been shown to alter pyrrolidine ring puckering and the trans:cis amide bond ratio in a stereochemistry-dependent manner, influencing peptide conformation and recognition nih.govnih.govacs.orgmdpi.com. For instance, replacing Hyp residues with 4(R)-fluoro-L-proline (Flp) residues in collagen mimics greatly increases triple-helical stability, with the fluorine atom exerting strong inductive effects that preorganize the structure wisc.eduwisc.edu.

O-alkylation, such as O-methylation of 4(R)-hydroxy-L-proline to form 4-methoxyproline (Mop), has also been shown to increase the conformational stability of the collagen triple helix acs.orgnih.gov. This modification provides strong evidence that the hydroxyl group of Hyp primarily acts through stereoelectronic effects rather than hydration for stabilization acs.orgnih.gov. "Proline editing" is a synthetic strategy that allows for the introduction of various chemical modifications, including O-alkylation, at the 4-hydroxyl group of Hyp residues within peptides, enabling systematic studies of their conformational effects nih.govresearchgate.net. These modifications highlight the sensitivity of peptide structure to subtle changes in the Hyp residue.

Compound Names and PubChem CIDs

Compound NamePubChem CID
L-Hydroxyproline (Hyp)643786
L-Proline (Pro)145742
Glycine (Gly)750
4(R)-hydroxy-L-proline643786
3(S)-hydroxy-L-proline16213460
4(R)-fluoro-L-proline (Flp)3033447
4(S)-fluoro-L-proline (flp)6994751
4-methoxyproline (Mop)14781874

Data Tables

Based on the search results, a potential data table could summarize the effect of different proline/hydroxyproline variants on collagen triple helix stability (e.g., melting temperatures of peptides).

Peptide Sequence ExampleModified Residue PositionModification/ResidueEffect on Triple-Helix Stability (Relative to Pro or Hyp)Reference
(Pro-4-Hyp-Gly)nYaa4-HypMarkedly increases stability wikipedia.orgdrinkharlo.comwisc.eduacs.orgnih.govwisc.edu
(Pro-3-Hyp-Gly)nXaa3-HypSlightly diminishes stability wisc.edu
(Pro-3-Hyp-Gly)nYaa3-HypLargely diminishes stability wisc.edu
(Pro-4-Hyp-Gly)nYaa4-MopIncreases stability (more than 4-Hyp) acs.orgnih.gov
(Pro-4-Hyp-Gly)nYaa4-FlpGreatly increases stability (more than 4-Hyp) wisc.eduwisc.edu
(Gly-4-Hyp-Yaa)nXaa4-HypGenerally does not form stable triple helix (depends on Yaa) nih.gov

(Note: Specific Tm values varied across different peptide constructs and experimental conditions in the sources. The table above provides a qualitative summary of the effects based on the research findings.)

Advanced Spectroscopic and Crystallographic Analyses of Peptide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is a powerful technique for investigating the structure and dynamics of peptides in solution, providing information under near-physiological conditions uzh.chnmims.edu. It relies on the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁵N, within the peptide molecule nmims.edu. By analyzing NMR parameters like chemical shifts, scalar coupling constants (e.g., ³J), and Nuclear Overhauser Effects (NOEs), researchers can determine interatomic distances and dihedral angles, which are crucial for defining the peptide's three-dimensional structure and understanding its flexibility and conformational ensembles nmims.edumdpi.comutexas.edursc.orgresearchgate.net.

For peptides containing hydroxyproline residues, NMR can reveal specific details about the pyrrolidine ring puckering and the orientation of the hydroxyl group, both of which significantly influence peptide conformation . Two-dimensional NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are routinely used for sequence-specific resonance assignment and for obtaining spatial proximity information uzh.chutexas.edu. TOCSY identifies protons within the same amino acid residue, while NOESY identifies protons that are close in space, regardless of whether they are connected by chemical bonds utexas.edu.

NMR is also vital for studying the conformational dynamics of peptides, providing insights into processes occurring on various timescales nmims.edutifrh.res.in. Parameters like relaxation times (T₁ and T₂) and the analysis of line shapes in NMR spectra can report on molecular motions and the interconversion between different conformational states nmims.edu. While direct, detailed NMR data specifically for peptides synthesized starting solely from H-Hyp-Obzl in the search results are limited, studies on related Hyp-containing peptides, such as Boc-Pro-Hyp-Gly-OBzl and Boc-Ala-Hyp-Gly-OBzl, highlight the applicability of NMR in characterizing these collagen-mimetic sequences researchgate.net. NMR studies on peptides can provide constraints that, when used in conjunction with computational methods like molecular dynamics simulations, can help delineate the conformational space sampled by the peptide in solution mdpi.comrsc.org.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Different secondary structures exhibit distinct CD spectral patterns. For instance, alpha-helices are typically characterized by negative bands at 208 nm and 222 nm and a positive band around 190 nm, while beta-sheets often show a negative band around 217 nm and a positive band near 195 nm americanpeptidesociety.org. The polyproline II helix, a prevalent conformation in collagen and peptides containing proline and hydroxyproline residues, has a characteristic CD spectrum with a negative peak around 200 nm and a positive peak around 220-230 nm nih.gov.

CD spectroscopy is valuable for studying the conformational changes of peptides in response to environmental factors such as temperature, pH, solvent composition, or the presence of binding partners americanpeptidesociety.orgsubr.edu. For peptides containing hydroxyproline residues derived from this compound, CD can provide evidence for the formation and stability of collagen-like polyproline II helical structures nih.gov. Studies on peptides containing Hyp, such as Fmoc-Gly-Pro-Hyp, have utilized CD to confirm the presence of the polyproline II conformation nih.gov. While direct CD data for peptides synthesized specifically from this compound were not extensively detailed in the search results, the principles and applications of CD to Hyp-containing peptides, including those with benzyl (B1604629) ester protection, are well-established for assessing secondary structure thieme-connect.deoup.com.

X-ray Crystallography for High-Resolution Structural Determination

For peptides containing hydroxyproline residues, X-ray crystallography can reveal crucial structural features that contribute to their specific conformations and interactions. Studies on collagen-mimetic peptides containing the Gly-Pro-Hyp repeat unit, including those with protecting groups, have extensively utilized X-ray crystallography nih.govresearchgate.netresearchgate.net. For example, the crystal structures of protected tripeptides like Boc-Pro-Hyp-Gly-OBzl have been determined, providing insights into their molecular arrangement and hydrogen bonding patterns researchgate.net. These studies have shown that such minimal repeating units found in collagen can adopt specific structures in the solid state, including sheet-like arrangements, influenced by factors like terminal protecting groups researchgate.net.

High-resolution X-ray crystal structures of peptides containing hydroxyproline have been instrumental in refining models of the collagen triple helix, suggesting helical symmetries different from previously accepted models researchgate.net. X-ray crystallography can also reveal intramolecular hydrogen bonds involving the hydroxyl group of hydroxyproline, which can play a role in stabilizing specific peptide conformations, such as alpha-helices in stapled peptides containing modified Hyp residues mdpi.com. While the crystal structure of a peptide directly synthesized from this compound as the sole Hyp source was not prominently featured, the technique's application to peptides containing Hyp and benzyl ester protection (like Boc-Pro-Hyp-Gly-OBzl) demonstrates its utility in providing atomic-level structural details researchgate.net.

Compound Information

Biochemical and Biological Implications of Hydroxyproline Containing Peptides Originating from H Hyp Obzl As a Synthetic Precursor

Research on the Role of Hyp-Containing Peptides in Collagen Structure and Function

Hydroxyproline (B1673980) is a key post-translationally modified amino acid found abundantly in collagen, comprising roughly 13.5% of mammalian collagen. wikipedia.org The presence of Hyp residues is fundamental to the structural integrity and function of collagen.

Mechanism of Prolyl Hydroxylation and its Conformational Consequences in Collagen Biogenesis

Prolyl hydroxylation is a critical post-translational modification in collagen biogenesis, primarily catalyzed by collagen prolyl 4-hydroxylases (C-P4Hs). nih.govresearchgate.net These enzymes hydroxylate proline residues, particularly those in the Y position of the canonical Gly-X-Y repeat sequence found in collagen alpha chains, to form 4-hydroxyproline (B1632879) (4-Hyp). wikipedia.orgnih.govfrontiersin.org A less abundant modification is the formation of 3-hydroxyproline (B1217163) (3-Hyp) by collagen prolyl 3-hydroxylases (C-P3Hs). nih.gov

This hydroxylation occurs in the endoplasmic reticulum and requires oxygen, 2-oxoglutarate, Fe++, and ascorbic acid (vitamin C). nih.govtandfonline.com The incorporation of 4-Hyp residues significantly increases the thermal stability of the collagen triple helix. wikipedia.orgnih.govnih.gov While it was initially thought that this stabilization was primarily due to water molecules forming hydrogen bonds with the hydroxyl groups, subsequent research has indicated that stereoelectronic effects play a more significant role. wikipedia.orgnih.gov The hydroxylation process facilitates the folding of nascent procollagen (B1174764) chains into the stable triple-helical conformation. nih.govaacrjournals.org Studies using collagen model polypeptides, such as (Pro-Pro-Gly)10, have shown that enzymatic hydroxylation of proline residues leads to a progressive change from a non-helical to a triple-helical conformation and enables faster folding compared to unhydroxylated counterparts. nih.gov Proper hydroxylation is essential for the efficient folding and secretion of procollagen from the endoplasmic reticulum. researchgate.nettandfonline.comaacrjournals.org Unhydroxylated collagen cannot properly fold and form functional fibers. tandfonline.com

Contributions of Hyp-Rich Sequences to Connective Tissue Integrity and Remodeling

Hyp-rich sequences, particularly within the context of the collagen triple helix, are crucial for the mechanical strength and integrity of connective tissues such as skin, bone, tendons, and ligaments. drwillcole.com The stable triple-helical structure formed as a result of prolyl hydroxylation allows for the close association of collagen fibers, facilitating hydrogen bonding and the formation of intermolecular cross-links, which are vital for tissue strength. wikipedia.org

Beyond their structural role, collagen degradation in response to injury or during normal tissue turnover releases bioactive Hyp-containing peptides. nih.gov These peptides can influence cellular behavior involved in tissue reconstruction and remodeling. For instance, the dipeptide prolyl-4-hydroxyproline (Pro-Hyp) has been shown to promote the differentiation and maturation of tendon cells, induce chemotactic activity, upregulate extracellular signal-regulated kinase phosphorylation, and increase extracellular matrix production and type I collagen network organization. nih.gov Increased levels of hydroxyproline in serum and urine have been observed in conditions involving altered connective tissue metabolism, such as Paget's disease. wikipedia.org

Studies on the Absorption and Assimilation of Hyp-Peptides in Biological Systems

Following the digestion of collagen or collagen hydrolysates, Hyp-containing peptides, particularly di- and tripeptides, are absorbed in the gastrointestinal tract. mdpi.comresearchgate.net Their absorption and subsequent assimilation are influenced by specific transport mechanisms and resistance to enzymatic degradation.

Investigation of Intact Transport Mechanisms for Hyp-Containing Dipeptides and Oligopeptides Across Biological Barriers

Studies have shown that intact dipeptides and tripeptides, including those containing hydroxyproline, can be transported across the intestinal epithelium via carrier-mediated transport systems, primarily the peptide transporter 1 (PepT1). researchgate.netresearchgate.netumich.educambridge.org PepT1 is a proton-dependent transporter with broad substrate specificity. umich.educambridge.org

While di- and tripeptides are primarily absorbed via PepT1, intact tetrapeptides and pentapeptides may be absorbed through paracellular transport across tight junctions. researchgate.netmdpi.com The extent of peptide absorption is influenced by their structure and molecular weight, with smaller peptides generally exhibiting superior absorption. mdpi.comcambridge.org Research using vascularly perfused rat small intestine has investigated the absorption of specific Hyp-containing dipeptides like Pro-Hyp and Hyp-Gly, as well as the pentadecapeptide (Pro-Hyp-Gly)5. researchgate.net Data suggests that while free Hyp absorption is low, significant amounts of peptide-form Hyp are absorbed, with variations depending on the specific peptide sequence. researchgate.net

Data Table 1: Absorbed Amounts of Free and Peptide-Form Hyp in Rat Small Intestine

Peptide InjectedFree Hyp Absorbed (nmol/min)Peptide-Form Hyp Absorbed (nmol/min)
None~25-
Pro-Hyp~25Substantial
Hyp-Gly~25Substantial
Ser-Hyp~140-
Ala-Hyp~140-
(Pro-Hyp-Gly)5~25Substantial

*Approximate values based on qualitative interpretation of search result researchgate.net. Quantitative data was not precisely extractable for direct table generation in all cases.

Studies in humans have detected various collagen-derived peptides, including Gly-Pro-Hyp and Pro-Hyp, in the blood and skin after oral ingestion of collagen hydrolysates, indicating their absorption and distribution to target tissues. consensus.apprsc.org

Resistance of Specific Hyp-Peptide Sequences to Enzymatic Degradation

A notable characteristic of many Hyp-containing peptides, particularly those derived from collagen, is their relative resistance to enzymatic degradation by gastrointestinal proteases and plasma enzymes. mdpi.comcambridge.orgnih.govresearchgate.netnih.gov The unique ring structures of proline and hydroxyproline contribute to the rigidity and chemical stability of peptide bonds involving these residues, making them less susceptible to hydrolysis. nih.gov

Specific sequences, such as Pro-Hyp and Gly-Pro-Hyp, have demonstrated high stability in gastrointestinal fluids and plasma. researchgate.netnih.gov This resistance allows them to reach the bloodstream intact and potentially exert biological effects. mdpi.comcambridge.org Research has shown that while some exopeptidases in the intestinal brush border membrane can degrade peptides, Hyp-containing peptides often resist degradation by these enzymes, including prolidase. isnff-jfb.com This resistance is considered a key factor in the high bioavailability of peptides like Pro-Hyp and Hyp-Gly. isnff-jfb.com Studies comparing the enzymatic stability of X-Hyp-Gly type tripeptides to their Pro counterparts have shown that prolyl hydroxylation significantly enhances resistance to degradation by plasma enzymes. acs.org

Interactions of Synthesized Hyp-Peptides and Peptidomimetics with Cellular Systems

Synthesized Hyp-peptides and peptidomimetics are being investigated for their interactions with various cellular systems, leveraging their structural properties and potential bioactivities. Peptides, in general, can interact with cell-surface receptors and trigger intracellular signaling pathways with high affinity and specificity. rsc.orgnih.gov

Hyp-containing peptides derived from collagen have been shown to exert a variety of biological effects on cells. nih.gov For example, Pro-Hyp and Ala-Hyp have been reported to promote cell proliferation in dermal fibroblasts, while Pro-Hyp, Ala-Hyp-Gly, and Leu-Hyp-Gly can enhance collagen secretion in preosteoblast cells. nih.gov Hyp-Gly has been shown to promote myogenic differentiation. nih.gov

Peptidomimetics, which are compounds designed to mimic the structural and functional properties of peptides but often with improved stability and bioavailability, are also being explored. researchgate.net These molecules can be chemically modified to stabilize specific bioactive conformations and can potentially modulate intracellular targets, sometimes by crossing cell membranes. nih.gov The design and synthesis of peptidomimetics incorporating modified or unnatural amino acids, including those related to hydroxyproline or proline scaffolds, are active areas of research for developing compounds with specific cellular interactions and therapeutic potential. rsc.orgresearchgate.netmdpi.com Studies have investigated the effects of cyclic peptides containing proline and phenylalanine on melanoma cells, suggesting that such scaffolds can be a basis for developing new anticancer agents. mdpi.com

The ability of synthesized Hyp-peptides and peptidomimetics to interact with cellular receptors and influence cellular processes highlights their potential in various biomedical applications.

Modulation of Immune Responses and Cytokine Release by Synthetic Analogues

Synthetic peptides, including those incorporating hydroxyproline residues, have demonstrated the capacity to modulate immune responses and influence cytokine release. While direct studies specifically using H-Hyp-Obzl as the precursor for these immunomodulatory peptides are not explicitly detailed in the search results, the biological activities observed for synthetic peptides and collagen-derived peptides containing hydroxyproline highlight the potential implications for peptides synthesized using this compound.

Research indicates that peptides can act as immunomodulators, stimulating or suppressing the immune system. fluoroprobe.com For instance, synthetic cationic peptides have been shown to modulate human macrophage differentiation and influence the production of pro- and anti-inflammatory mediators. Another study on an anti-microbial peptide demonstrated its ability to reduce pro-inflammatory cytokine release by interacting with bacterial components.

Collagen-derived peptides containing hydroxyproline, such as prolyl-hydroxyproline (Pro-Hyp), are absorbed into the bloodstream and can exert various physiological effects, including potential immune modulation. Although the precise mechanisms are still being elucidated, studies suggest that hydroxyproline itself can influence cellular processes relevant to immune responses. For example, hydroxyproline has been found to enhance IFN-γ-induced PD-L1 expression in certain cell types, potentially contributing to immune evasion in contexts like fibrotic tissues or tumors. This suggests a direct signaling function for hydroxyproline that can impact immune checkpoints.

The modulation of cytokine release is a key aspect of immune regulation. Anti-inflammatory peptides, for instance, can suppress the production of pro-inflammatory cytokines and regulate inflammatory pathways. The ability of synthetic peptides, including those that could be generated using this compound, to influence the balance of cytokines underscores their potential as therapeutic agents for inflammatory and immune-related conditions.

Receptor Binding and Signaling Pathways Mediated by Engineered Peptides

Engineered peptides containing hydroxyproline residues, often mimicking sequences found in collagen, are known to interact with specific cellular receptors, thereby mediating various signaling pathways. The presence and position of hydroxyproline residues are critical for these interactions and the subsequent activation of downstream cascades. chemicalbook.comlookchem.com

Collagen, rich in hydroxyproline, interacts with a variety of cell surface receptors, including integrins and discoidin domain receptors (DDRs). chemicalbook.com Integrins, such as α1β1 and α2β1, are key collagen receptors that mediate cell adhesion and regulate processes like survival, proliferation, differentiation, and migration. chemicalbook.com Studies have shown that the hydroxylation of proline residues in collagen is crucial for efficient binding to certain integrins, like α1β1 and platelet glycoprotein (B1211001) VI. The interaction involves direct contacts between the integrin domain and the hydroxyproline residue within specific collagen motifs, such as the GFOGER sequence (O representing hydroxyproline). This highlights the direct role of the hydroxyl group in receptor recognition and binding affinity.

Beyond integrins, hydroxyproline-containing peptides have been implicated in interactions with receptor kinases, particularly in plants, where small secreted peptides with hydroxylated proline residues act as signaling molecules. These peptides bind to leucine-rich repeat receptor-like kinases (LRR-RKs), triggering intracellular signaling pathways like MAPK signaling. While this is primarily studied in plants, it illustrates a broader principle of hydroxyproline-mediated receptor interactions and signal transduction that could be relevant to mammalian systems or inspire the design of synthetic peptides targeting specific receptors.

The binding of these peptides to their cognate receptors initiates intracellular signaling cascades that ultimately lead to specific cellular responses. The precise nature of these pathways depends on the receptor involved and the cellular context. For example, interactions with integrins can activate focal adhesion kinase (FAK) and other signaling molecules that regulate cell shape, motility, and survival. The ability to engineer peptides with specific hydroxyproline content using precursors like this compound allows for targeted investigation and manipulation of these receptor-mediated signaling events.

Enzymatic Processing and Metabolism of Hyp-Peptides in Research Models

The enzymatic processing and metabolism of hydroxyproline-containing peptides are critical factors influencing their bioavailability, activity, and clearance in biological systems. Research using various models has provided insights into how these peptides are degraded and the metabolic fate of the released hydroxyproline.

Following oral ingestion of collagen hydrolysates, hydroxyproline-containing di- and tri-peptides are absorbed into the bloodstream. These peptides, such as Pro-Hyp and Gly-Pro-Hyp, demonstrate relative stability against enzymatic degradation in the gastrointestinal tract and plasma, allowing them to reach systemic circulation. This stability is partly attributed to the presence of the hydroxyproline residue, which can confer resistance to certain peptidases.

Once in the circulation, these peptides can be transported to various tissues. The metabolism of hydroxyproline itself primarily occurs through a specific degradation pathway. Unlike proline, hydroxyproline is not typically incorporated into newly synthesized proteins. Instead, it is catabolized through a series of enzymatic steps, primarily in tissues like the liver, kidney, pancreas, and small intestine. chemimpex.com

The degradation pathway of hydroxyproline involves mitochondrial enzymes, including hydroxyproline dehydrogenase (also known as hydroxyproline oxidase). This process ultimately leads to the formation of two- and three-carbon compounds, such as glyoxylate (B1226380) and pyruvate. Studies using research models, such as isolated perfused rat kidneys and cell cultures (e.g., HepG2 cells), have helped delineate these metabolic routes. chemimpex.com These models have shown that tissues like the kidney can effectively remove Hyp-containing peptides from circulation and metabolize them, releasing component amino acids.

Data from studies on the metabolism of Hyp-containing peptides in research models highlight the efficiency of their processing. For example, studies quantifying peptides in blood after ingestion of collagen hydrolysate show varying concentrations and clearance rates for different Hyp-peptides.

PeptideArea Under the Curve (AUC) (nmol/mL·h)
Pro-Hyp163 ± 1
Pro-Hyp-Gly0.663 ± 0.022
Ala-HypNot specified in source
Hyp-GlyNot specified in source
Gly-ProNot specified in source
Gly-Pro-HypTransported only with specific hydrolysate

Table 1: Relative abundance of selected Hyp-containing peptides in human blood after oral ingestion of fish gelatin hydrolysate, as indicated by AUC values.

Further research using in vitro models, such as co-cultures of intestinal and hepatic cells, has explored the bioavailability and first-pass metabolism of collagen-derived bioactive peptides, including those containing hydroxyproline. These studies indicate that while peptides are transported across the intestinal barrier, they can undergo significant hepatic first-pass effects.

Understanding the enzymatic processing and metabolic fate of Hyp-peptides is crucial for designing synthetic analogues with desired pharmacokinetic properties and for interpreting the results of studies investigating their biological activities in research models.

Applications and Future Directions in Research Leveraging H Hyp Obzl

H-Hyp-Obzl as an Essential Intermediate in Medicinal Chemistry Research and Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. wikipedia.orgsigmaaldrich.com Its role as a versatile building block is particularly notable in the synthesis of peptides and proteins. wikipedia.org This makes it valuable in studies focusing on collagen and its derivatives, as well as in the broader context of drug development and formulation. wikipedia.org The compound's chiral nature also allows for its use in synthesizing other chiral drug molecules, potentially applicable in treating various diseases. sigmaaldrich.com this compound is utilized in the production of pharmaceutical intermediates and fine chemicals essential for medicinal chemistry and drug development. tocris.com

Rational Design and Synthesis of Novel Therapeutic Agents Targeting Peptide-Mediated Pathways

The application of this compound extends to the rational design and synthesis of novel therapeutic agents. Its incorporation into peptide synthesis wikipedia.org is fundamental to developing compounds that can interact with peptide-mediated pathways. An example of this is its use in the synthesis of ligands for the von Hippel–Lindau (VHL) E3 ubiquitin ligase. fishersci.caontosight.ai This research involves a structure-guided and bioactivity-driven design approach to develop new VHL inhibitors, which are relevant for stabilizing hypoxia-inducible factor-1α (HIF-1α), a key mediator in cellular adaptation to hypoxia and a therapeutic target. fishersci.caontosight.ai The synthetic routes leveraging this compound enable the realization of structural diversity in these ligands. fishersci.ca

Development of Peptide-Based Scaffolds for Bioactive Molecule Conjugation

As a building block in peptide synthesis, this compound contributes to the development of peptide-based scaffolds. wikipedia.org These scaffolds can serve as platforms for the conjugation of bioactive molecules. The use of this compound in the synthesis of PROTACs (proteolysis-targeting chimeras) exemplifies this application. ontosight.ai PROTACs are heterobifunctional molecules designed to recruit target proteins to E3 ubiquitin ligases for degradation, representing a significant area in targeted protein degradation strategies. ontosight.ai The incorporation of this compound into the linker or the ligand portion of PROTACs allows for the creation of complex molecular architectures capable of mediating protein-protein interactions for therapeutic effect.

Contributions to Biomimetic Material Science and Tissue Engineering

Beyond medicinal chemistry, this compound is explored for its valuable contributions to biomimetic material science and tissue engineering. wikipedia.org Its ability to mimic natural amino acids facilitates better integration within biological systems, positioning it as a key player in advancing research in this domain. wikipedia.org

Engineering of Collagen-Inspired Hydrogels and Scaffolds for Regenerative Medicine

This compound is utilized in research focused on collagen and its derivatives. wikipedia.org Its incorporation into hydrogels and scaffolds has shown potential for enhancing the mechanical properties of these biomaterials, leading to improved outcomes in tissue engineering, particularly in regenerative medicine applications. wikipedia.org These collagen-inspired materials aim to mimic the native extracellular matrix, providing a supportive environment for cell growth and tissue regeneration.

Design and Synthesis of Biodegradable Polymers with Tunable Properties

Advanced Analytical Methodologies for Research on this compound and its Peptide Products

The accurate characterization and quantification of this compound and the peptides synthesized using it are essential for research and development. A range of advanced analytical techniques are employed for this purpose, providing insights into purity, structure, and concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis of Hyp-Peptides

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of peptides, including those containing hydroxyproline (B1673980). This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. Targeted LC-MS/MS methods, such as those employing Parallel Reaction Monitoring (PRM), have been developed and validated for the precise quantification of specific collagen-derived bioactive peptides like Hyp-Gly, Pro-Hyp, and Gly-Pro-Hyp in complex matrices such as collagen hydrolysates and human plasma mdpi.comresearchmap.jpresearchgate.net. These methods often involve sample preparation steps, including derivatization (e.g., with propyl chloroformate) to enhance ionization and chromatographic separation mdpi.com. The validation of such methods includes assessing parameters like linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), and precision mdpi.comresearchmap.jpresearchgate.net. For instance, studies have reported excellent linearity for the quantification of Hyp-containing peptides with high correlation coefficients and low LODs mdpi.comresearchmap.jpresearchgate.net. LC-MS/MS is also utilized in a bottom-up approach for protein and peptide quantification, where proteins are enzymatically digested into peptides for analysis chromatographytoday.comcreative-proteomics.com. Furthermore, LC/MS analysis has been used to confirm the mass of products in enzymatic peptide synthesis reactions involving precursors like Pro-OBzl and Hyp-OBzl asm.orgresearchgate.net.

Integration of Multiple Spectroscopic Techniques for Comprehensive Structural Characterization

Comprehensive structural characterization of this compound-derived peptides often involves the integration of multiple spectroscopic techniques. These methods provide complementary information about the secondary structure, conformation, and molecular interactions of the peptides.

Circular Dichroism (CD) spectroscopy is a key technique for analyzing the secondary structure of peptides, providing insights into the presence of alpha-helices, beta-sheets, and random coils americanpeptidesociety.orgnih.gov. CD is particularly valuable for studying the conformation of collagen-like peptides, which often adopt a triple-helical structure researchgate.netnih.govwisc.edunih.govnih.gov. Changes in CD spectra can indicate conformational transitions in response to environmental factors or interactions americanpeptidesociety.org.

Infrared (IR) spectroscopy is another valuable tool for identifying the structural characteristics and conformation of peptides and proteins nih.govfrontiersin.orgnih.govresearchgate.net. The Amide I band in IR spectra, arising primarily from the peptide bond C=O stretch, is highly sensitive to secondary structure and is widely used in the analysis of peptide and protein conformation nih.gov. IR spectroscopy has been used to characterize the stable triple helical structure of collagen peptides nih.govnih.govfrontiersin.org.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D, 2D, HSQC, and 1H-15N techniques, provides detailed information about the local environment, structure, and dynamics of peptides in solution nih.govnih.govnih.govuu.nlacs.orgresearchgate.netnih.gov. NMR studies have been instrumental in understanding the conformation of collagen triple helices containing Pro and Hyp residues and the influence of these residues on structural stability nih.govuu.nlacs.orgnih.gov. NMR can reveal residue-specific details and dynamic processes within peptide structures nih.govnih.govacs.org.

By combining data from these spectroscopic methods, researchers can gain a comprehensive understanding of the structural properties of peptides synthesized using this compound, which is crucial for correlating structure with activity.

Emerging Research Avenues and Unexplored Potentials of this compound Derivatives

The versatility of this compound as a synthetic building block opens up several emerging research avenues and unexplored potentials, particularly in the design and functionalization of peptides with tailored properties.

Development of Next-Generation Peptide Design and Functionalization Strategies

This compound and its derivatives are integral to the development of next-generation peptide design and functionalization strategies. The ability to site-selectively incorporate modified amino acids like hydroxyproline allows for precise control over peptide structure and function. Research is exploring the use of Hyp units for selective peptide modification through various chemical approaches, such as radical decarboxylation-oxidation-addition reactions, enabling the introduction of diverse functional groups onto the peptide backbone rsc.org. These strategies are part of a broader trend towards site-specific peptide functionalization, moving beyond traditional random modification methods researchgate.net. Peptides functionalized with specific sequences or modifications are being increasingly utilized to enhance the performance of drug delivery carriers and nanoparticles, improving targeting and cellular uptake nih.govacs.org. The incorporation of Hyp can influence peptide conformation and stability, which are critical factors in designing peptides with desired biological activities and pharmacokinetic properties. Enzymatic methods are also being investigated for the synthesis of proline-containing peptides, although the efficiency with Hyp-OBzl can vary researchgate.netnih.gov.

Deeper Understanding of Structure-Activity Relationships in Hyp-Modified Peptides for Targeted Research

Research utilizing this compound contributes significantly to a deeper understanding of structure-activity relationships (SAR) in Hyp-modified peptides. The presence and position of hydroxyproline residues have a profound impact on peptide conformation, particularly in collagen-like sequences where Hyp is crucial for the stability of the triple helix wisc.eduuu.nlacs.org. Studies employing spectroscopic techniques like CD, IR, and NMR are vital for elucidating how the incorporation of Hyp influences peptide folding, stability, and interactions with other molecules americanpeptidesociety.orgnih.govnih.govnih.govnih.govuu.nlacs.orgresearchgate.netnih.gov. Understanding these structural effects at a molecular level is essential for designing peptides with targeted biological activities. By correlating specific structural features conferred by Hyp modification with observed biological effects, researchers can rationally design peptides for various applications, including therapeutics, biomaterials, and diagnostics. The study of SAR in Hyp-modified peptides is an ongoing area of research aimed at exploiting the unique properties of hydroxyproline for the development of novel functional peptides.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.